4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a piperazine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with various reagents to introduce the piperazine and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: A precursor in the synthesis of the target compound.
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: An intermediate in the synthetic route.
Other Piperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
What sets 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-16-6-5-7-18(14-16)24-21(28)27-12-10-26(11-13-27)20-15-19(22-17(2)23-20)25-8-3-4-9-25/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPQIVVWFJANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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